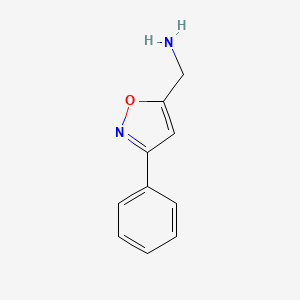

(3-Phenyl-5-isoxazolyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZLTCXQTOKUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377333 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-35-4 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanamine: A Versatile Building Block in Medicinal and Agrochemical Research

Abstract

(3-Phenyl-5-isoxazolyl)methanamine, a key heterocyclic amine, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural scaffold, featuring a phenyl-substituted isoxazole ring coupled with a reactive aminomethyl group, provides a versatile platform for the development of novel therapeutic agents and advanced agrochemicals. This technical guide offers a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into its significant applications in drug discovery, particularly in the development of compounds targeting neurological disorders and those with anti-inflammatory and analgesic properties, alongside its role in the creation of innovative agrochemicals. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, providing both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. The incorporation of a phenyl group at the 3-position and a methanamine moiety at the 5-position of the isoxazole ring endows this compound with a unique combination of lipophilicity and reactive potential. This strategic arrangement of functional groups allows for its facile integration into more complex molecular architectures, making it a highly sought-after building block in synthetic chemistry. Researchers have successfully utilized this compound as a precursor for molecules exhibiting a broad spectrum of pharmacological activities.[1] Its application extends to the agrochemical sector, where it contributes to the development of novel pesticides and herbicides.[1]

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-(Aminomethyl)-3-phenylisoxazole, (3-Phenylisoxazol-5-yl)methylamine |

| CAS Number | 54408-35-4[1][2] |

| Molecular Formula | C₁₀H₁₀N₂O[1] |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white solid[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 51-53 °C | [3] |

| Boiling Point | 135-136 °C (at 3 Torr) | [3] |

| Solubility | Data not available in searched literature. Generally expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | - |

| pKa | Data not available in searched literature. The primary amine group suggests a basic character. | - |

| Storage Conditions | Store at 0-8°C[1] | - |

Synthesis and Characterization

General Synthetic Approaches

The formation of the 3,5-disubstituted isoxazole ring is typically achieved through 1,3-dipolar cycloaddition reactions. A common method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible route would involve the cycloaddition of benzonitrile oxide with a propargylamine derivative.

Another approach involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[4] This method is widely used for the preparation of various isoxazoline derivatives, which can be further modified to yield the desired aminomethyl isoxazole.

A one-pot multicomponent reaction has been reported for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile, which involves the reaction of malononitrile, a substituted aryl aldehyde, and hydroxylamine hydrochloride.[5] While not a direct synthesis of the target molecule, this highlights a modern and efficient approach to constructing the core isoxazole scaffold.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although specific spectra for the target compound are not widely published, data from closely related analogs can be used for interpretation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the isoxazole ring, and signals for the methylene and amine protons of the methanamine group. For the related compound 5-amino-3-phenylisoxazole-4-carbonitrile, aromatic protons appear as doublets at δ 7.124 and 7.884 ppm, and the amine protons as a singlet at δ 8.224 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the isoxazole ring, and the aminomethyl group. In 5-amino-3-phenylisoxazole-4-carbonitrile, characteristic peaks are observed at δ 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, and 166.98 ppm.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the isoxazole ring, and C=C stretching of the phenyl ring. For related isoxazoline derivatives, C=N stretching is observed in the range of 1614-1625 cm⁻¹, and C-N stretching around 1210-1219 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the isoxazole ring.

Applications in Research and Development

The utility of this compound as a chemical intermediate is well-established in both the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

This compound serves as a crucial starting material for the synthesis of various pharmacologically active compounds.

-

Neurological Disorders: This compound is a key intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The isoxazole scaffold is a common feature in drugs acting on the central nervous system.

-

Anti-inflammatory and Analgesic Agents: Researchers have utilized this methanamine derivative to synthesize compounds with potent anti-inflammatory and analgesic properties.[1] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in inflammatory conditions such as gout.[6]

The general workflow for utilizing this building block in drug discovery is illustrated below.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylisoxazole-5-methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Phenylisoxazole-5-methanamine in Modern Chemistry

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic utility.[1] As a privileged structure, the isoxazole ring is a key component in numerous pharmaceuticals, agrochemicals, and functional materials.[2][3] 3-Phenylisoxazole-5-methanamine, a derivative of this important heterocyclic system, presents a unique combination of a rigid aromatic isoxazole core and a flexible aminomethyl sidechain. This structural arrangement makes it a molecule of significant interest for probing biological systems and as a building block for more complex molecular architectures.

A thorough understanding of the physicochemical properties of 3-Phenylisoxazole-5-methanamine is paramount for its effective application. These properties govern its behavior in both chemical and biological environments, influencing everything from reaction kinetics and product purity to solubility, membrane permeability, and target binding affinity in drug discovery. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Phenylisoxazole-5-methanamine, offering both predicted data and detailed experimental protocols for its characterization. By grounding our understanding in the principles of physical organic chemistry, we aim to equip researchers with the knowledge necessary to confidently utilize this compound in their work.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

Chemical Structure:

Caption: Experimental workflow for the physicochemical characterization of 3-Phenylisoxazole-5-methanamine.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities. DSC provides a highly accurate and reproducible measurement of the melting temperature and the enthalpy of fusion.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of purified 3-Phenylisoxazole-5-methanamine into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from ambient temperature to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.

-

Use an inert nitrogen purge gas to prevent oxidative degradation.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic melting transition.

Solubility Determination

Rationale: Solubility in both aqueous and organic media is a critical parameter, particularly in drug development, as it influences absorption and distribution.

Protocol (Thermodynamic Solubility in Aqueous Buffer):

-

Preparation of Saturated Solution: Add an excess amount of 3-Phenylisoxazole-5-methanamine to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination via Potentiometric Titration

Rationale: The pKa, or ionization constant, is crucial for predicting a molecule's charge state at a given pH. This influences its solubility, permeability, and interaction with biological targets. As 3-Phenylisoxazole-5-methanamine possesses a primary amine, it is expected to have a basic pKa.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of 3-Phenylisoxazole-5-methanamine in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Lipophilicity (LogP) Determination via Shake-Flask Method

Rationale: The partition coefficient (LogP) between an organic solvent (typically n-octanol) and water is a key measure of a molecule's lipophilicity. This property is a strong determinant of a drug's ability to cross cell membranes.

Protocol:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning:

-

Dissolve a known amount of 3-Phenylisoxazole-5-methanamine in the aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule. While experimental spectra for 3-Phenylisoxazole-5-methanamine are not currently published, this section outlines the expected spectral features based on analogous compounds and provides standardized protocols for their acquisition.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of 3-Phenylisoxazole-5-methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons of the phenyl group are expected in the downfield region (typically δ 7.0-8.0 ppm). The substitution pattern will influence the multiplicity of these signals.

-

Isoxazole Proton: The proton on the C4 position of the isoxazole ring is expected to appear as a singlet in the region of δ 6.0-7.0 ppm. [4]* Aminomethyl Protons: The methylene protons (CH₂) adjacent to the amine and the isoxazole ring are expected to appear as a singlet, likely in the range of δ 3.5-4.5 ppm.

-

Amine Protons: The protons of the primary amine (NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals for the carbons of the phenyl ring are expected in the δ 120-140 ppm range.

-

Isoxazole Carbons: The carbons of the isoxazole ring will have characteristic chemical shifts, with C3 and C5 being more downfield than C4.

-

Aminomethyl Carbon: The carbon of the CH₂ group is expected in the aliphatic region, likely around δ 30-50 ppm.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected FT-IR Absorption Bands:

-

N-H Stretch: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. [5]* C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the phenyl group are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): C-H stretching of the aminomethyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the isoxazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. [6]* N-O Stretch: The N-O stretching vibration of the isoxazole ring typically appears in the 1300-1400 cm⁻¹ range.

-

C-N Stretch: The C-N stretching of the amine is expected in the 1000-1250 cm⁻¹ region.

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Expected Mass Spectral Data:

-

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, a peak corresponding to the molecular weight of the compound (174.20 g/mol ) is expected.

-

[M+H]⁺ Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule at m/z 175.21 is expected to be the base peak.

-

Fragmentation Pattern: The isoxazole ring is known to undergo characteristic fragmentation. Common fragmentation pathways for 3-phenylisoxazole derivatives include the loss of CO, HCN, and cleavage of the N-O bond. [7][8]The aminomethyl group may lead to the formation of a prominent fragment corresponding to the loss of NH₃.

Protocol for Mass Spectrometry Analysis (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): Inject the sample onto an HPLC system coupled to the mass spectrometer to ensure the analysis of a pure compound. A C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

-

Chemical Stability and Reactivity

The isoxazole ring is generally considered an aromatic system, conferring a degree of stability. However, it possesses a weak N-O bond, which can be a site of reactivity under certain conditions, particularly reduction or strong basic conditions. [1]This susceptibility to ring-opening can be a useful synthetic tool, allowing isoxazoles to serve as masked forms of other functional groups. The primary amine of the methanamine substituent imparts basicity to the molecule and is a site for common amine reactions such as acylation, alkylation, and salt formation.

Safety and Handling

While specific toxicity data for 3-Phenylisoxazole-5-methanamine is not available, it is prudent to handle it with the standard precautions for a novel chemical compound. Related aminomethylisoxazoles are known to be biologically active, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Phenylisoxazole-5-methanamine is a molecule with significant potential in various fields of chemical research. This guide has provided a comprehensive overview of its core physicochemical properties, combining predicted data with detailed, field-proven experimental protocols for its thorough characterization. By understanding and applying the principles and methods outlined herein, researchers can confidently and effectively utilize this versatile compound in their synthetic and developmental endeavors. The provided workflows and rationales for experimental choices are intended to empower scientists to generate high-quality, reliable data, thereby accelerating the pace of discovery.

References

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. ResearchGate. [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. [Link]

-

(3-Phenylisoxazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

-

The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

mass spectrometry of oxazoles. HETEROCYCLES. [Link]

-

Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]

-

3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474. PubChem. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

(5-phenylisoxazol-3-yl)methanamine - CAS:154016-47-4. Sunway Pharm Ltd. [Link]

-

5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201. PubChem. [Link]

-

3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474. PubChem. [Link]

Sources

- 1. ajrcps.com [ajrcps.com]

- 2. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1260835-39-9|(3-Phenylisoxazol-5-yl)methanamine oxalate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3-Phenylisoxazol-5-yl)methylamine (CAS 54408-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenylisoxazol-5-yl)methylamine, identified by the CAS number 54408-35-4, is a pivotal chemical intermediate, particularly valued in the realms of medicinal chemistry and drug discovery. Its structure, featuring a phenyl group attached to an isoxazole ring, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds. The isoxazole moiety itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmaceuticals and its adaptable synthetic nature.[1] This guide offers a comprehensive overview of the fundamental properties, safety data, synthesis, and applications of (3-Phenylisoxazol-5-yl)methylamine, tailored for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the available data for (3-Phenylisoxazol-5-yl)methylamine.

| Property | Value | Source |

| CAS Number | 54408-35-4 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | N/A |

| Molecular Weight | 174.20 g/mol | N/A |

| Appearance | Solid | [3] |

| Melting Point | 48 - 50 °C (118.4 - 122 °F) | [3] |

| Boiling Point | No data available | [3] |

| Solubility | No information available | [3] |

The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the development of numerous therapeutic agents. Its unique electronic properties and the ability to act as a bioisosteric replacement for other functional groups make it a valuable component in drug design. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] The versatility of the isoxazole scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates, making it a subject of extensive research in the pursuit of novel therapeutics.[1][4]

Synthesis of (3-Phenylisoxazol-5-yl)methylamine: A Representative Pathway

A plausible synthetic pathway would involve the initial synthesis of (3-Phenylisoxazol-5-yl)methanol followed by its conversion to the corresponding amine.

Part 1: Synthesis of (3-Phenylisoxazol-5-yl)methanol

This synthesis is adapted from a documented procedure for a similar compound and represents a common method for creating the 3,5-disubstituted isoxazole ring system.[5][6]

Experimental Protocol:

-

Preparation of Benzonitrile Oxide (in situ):

-

In a round-bottom flask, dissolve benzaldoxime in a suitable solvent such as N,N-dimethylformamide (DMF).[5]

-

Slowly add a chlorinating agent, like N-chlorosuccinimide (NCS), to the solution at room temperature.[5] The reaction generates the corresponding hydroximoyl chloride in situ.

-

The hydroximoyl chloride is then treated with a base to generate benzonitrile oxide, the 1,3-dipole, for the subsequent cycloaddition.

-

-

1,3-Dipolar Cycloaddition:

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, (3-Phenylisoxazol-5-yl)methanol, is then purified by column chromatography on silica gel.[5]

-

Part 2: Conversion of (3-Phenylisoxazol-5-yl)methanol to (3-Phenylisoxazol-5-yl)methylamine

This transformation can be achieved through several standard organic chemistry methods. One common approach is a two-step process involving conversion to an azide followed by reduction.

Experimental Protocol:

-

Conversion to the Azide:

-

The hydroxyl group of (3-Phenylisoxazol-5-yl)methanol is first converted to a good leaving group, for instance, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic solvent such as DMF to yield (3-phenylisoxazol-5-yl)methyl azide via an SN2 reaction.

-

-

Reduction of the Azide:

-

The azide is subsequently reduced to the primary amine. A common and effective method is the Staudinger reaction, using triphenylphosphine followed by hydrolysis, or by catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Alternatively, reduction can be achieved using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

-

Work-up and Purification:

-

After the reduction is complete, a standard aqueous work-up is performed to quench any remaining reducing agent and to extract the product.

-

The crude (3-Phenylisoxazol-5-yl)methylamine is then purified, typically by column chromatography or crystallization, to yield the final product.

-

Caption: Representative synthesis workflow for (3-Phenylisoxazol-5-yl)methylamine.

Applications in Research and Drug Development

(3-Phenylisoxazol-5-yl)methylamine serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine group provides a reactive handle for further functionalization, allowing for its incorporation into larger molecular frameworks.

-

Pharmaceutical Intermediates: This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals.[7] Its structural motif is found in compounds being investigated for a range of therapeutic areas.

-

Neurological Disorders: Derivatives of phenylisoxazole are being explored for the development of drugs targeting neurological disorders.[8]

-

Anticancer Agents: The isoxazole scaffold is a component of some compounds evaluated for their antineoplastic activity against various human cancer cell lines.[1]

-

Xanthine Oxidase Inhibitors: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and analyzed for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and other conditions.[9]

-

Dopamine Transporter (DAT) Inhibitors: Certain 2-(3-phenylisoxazol-5-yl)-8-thiabicyclo[3.2.1]octanes have shown potent and selective inhibition of the dopamine transporter.[10]

Safety and Handling

As a laboratory chemical, (3-Phenylisoxazol-5-yl)methylamine requires careful handling to ensure the safety of researchers. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality.

First Aid Measures:

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Caption: Recommended safety workflow for handling (3-Phenylisoxazol-5-yl)methylamine.

Conclusion

(3-Phenylisoxazol-5-yl)methylamine (CAS 54408-35-4) is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its versatile isoxazole core, coupled with a reactive primary amine, makes it an invaluable intermediate for the synthesis of novel compounds with diverse biological activities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As research into isoxazole-based therapeutics continues to expand, the importance of key building blocks like (3-Phenylisoxazol-5-yl)methylamine is set to grow.

References

- Safety Data Sheet - ChemScene. (n.d.).

- (3-Phenylisoxazol-5-yl)methanol - PMC - NIH. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem. (n.d.).

- 3 - Supporting Information. (n.d.).

- (3-phenylisoxazol-5-yl)methylamine hydrochloride CAS NO.13608-55-4. (n.d.).

- (5-Phenylisoxazol-3-yl)methylamine hydrochloride - Chem-Impex. (n.d.).

- A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.).

- Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024).

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (n.d.).

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (n.d.).

- SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. (2004).

- 90924-12-2 | (3-Phenylisoxazol-5-yl)methanol - ChemScene. (n.d.).

- The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC - PubMed Central. (n.d.).

- (5-Phenylisoxazol-3-yl)methylamine | C10H10N2O | CID 5200315 - PubChem. (n.d.).

- Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes - MDPI. (n.d.).

Sources

- 1. 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.fi [fishersci.fi]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolmolchem.com [biolmolchem.com]

- 7. jieheng.lookchem.com [jieheng.lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isoxazole Scaffold in Medicinal Chemistry

Foreword: The Enduring Versatility of a Five-Membered Ring

In the vast and ever-expanding universe of heterocyclic chemistry, few scaffolds have demonstrated the sustained impact and versatility of the isoxazole ring.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties have made it a privileged scaffold in the design of a multitude of therapeutic agents.[3][4] This guide aims to provide a comprehensive overview of the isoxazole core, from its fundamental physicochemical properties and synthesis to its diverse applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

The Isoxazole Core: Physicochemical Properties and Strategic Value

The isoxazole ring is an aromatic heterocycle characterized by a unique arrangement of heteroatoms that imparts a distinct set of physicochemical properties crucial for drug design.[5][6]

-

Electronic Nature and Stability: The presence of both a nitrogen and an oxygen atom within the five-membered ring creates a unique electronic environment. The ring is electron-deficient, which influences its reactivity and interactions with biological targets.[5] The nitrogen-oxygen bond is relatively weak, which can be exploited in certain synthetic transformations and can also be a site for metabolic cleavage.[6][7]

-

Bioisosteric Replacement: One of the most powerful applications of the isoxazole scaffold is its use as a bioisostere for other functional groups, most notably the amide and ester moieties.[8][9][10] This strategic replacement can lead to compounds with improved metabolic stability, enhanced oral bioavailability, and altered pharmacokinetic profiles. The isoxazole ring can mimic the hydrogen bonding capabilities and steric profile of these groups while being less susceptible to enzymatic hydrolysis.[11][12]

-

Modulation of Physicochemical Properties: The incorporation of an isoxazole ring into a molecule can significantly influence its lipophilicity (logP), pKa, and solubility. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Judicious substitution on the isoxazole ring allows for the fine-tuning of these parameters to optimize a drug candidate's overall performance.[11][13]

Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through various synthetic methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.[2][14]

1,3-Dipolar Cycloaddition: A Cornerstone of Isoxazole Synthesis

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely employed method for the synthesis of isoxazoles.[14] This reaction is highly regioselective and allows for the introduction of a wide variety of substituents.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

-

Generation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from an aldoxime using an oxidizing agent such as N-chlorosuccinimide (NCS) or from a hydroximoyl chloride upon treatment with a base like triethylamine.

-

Cycloaddition: The generated nitrile oxide is then reacted with a terminal or internal alkyne in a suitable solvent (e.g., dichloromethane, tetrahydrofuran). The reaction is often carried out at room temperature or with gentle heating.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Condensation Reactions: A Classical Approach

Another common strategy involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (chalcone) with hydroxylamine.[14][15] This method provides a straightforward route to various substituted isoxazoles.

Experimental Protocol: Synthesis from a Chalcone Intermediate

-

Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with an aldehyde in the presence of a base (e.g., sodium hydroxide, potassium hydroxide) in an alcoholic solvent to yield the corresponding chalcone.[15]

-

Cyclization with Hydroxylamine: The purified chalcone is then refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide, sodium acetate) in a suitable solvent such as ethanol or acetic acid.[16][17]

-

Isolation and Purification: After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure isoxazole derivative.[15]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery—A Technical Guide to the Biological Significance of the 3-Phenyl-5-Aminomethyl Isoxazole Moiety

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the 3-phenyl-5-aminomethyl isoxazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the structural features, synthesis, and diverse biological activities of this core, offering insights into its therapeutic potential and applications in drug design and development.

Introduction: The Versatility of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to form various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6][7][8] The versatility of the isoxazole nucleus allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for the development of new drugs.[4]

The 3-phenyl-5-aminomethyl isoxazole moiety, in particular, combines the key features of a substituted isoxazole core with a phenyl group at the 3-position and an aminomethyl group at the 5-position. This specific arrangement of substituents plays a crucial role in defining the molecule's interaction with biological targets and its overall pharmacological profile.

Synthesis of the 3-Phenyl-5-Aminomethyl Isoxazole Core

The synthesis of isoxazole derivatives can be achieved through various synthetic routes. A common and effective method for constructing the 3,5-disubstituted isoxazole ring is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4]

A general synthetic approach to the 3-phenyl-5-aminomethyl isoxazole core is outlined below. This multi-step synthesis involves the formation of an intermediate chalcone, followed by cyclization with hydroxylamine.

Experimental Protocol: Synthesis of 3-Phenyl-5-Aminomethyl Isoxazole

Step 1: Synthesis of Chalcone

-

In a suitable reaction vessel, dissolve acetophenone and benzaldehyde in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide while stirring vigorously.

-

Continue stirring at room temperature for 2-3 hours.

-

Store the reaction mixture overnight in a refrigerator to facilitate precipitation.

-

Filter the product using a suction filter and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of the Isoxazole Derivative

-

Dissolve the synthesized chalcone in ethanol.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion of the reaction, cool the mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be further purified by column chromatography or recrystallization.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of the 3-phenyl-5-aminomethyl isoxazole moiety.

Biological Activities of the 3-Phenyl-5-Aminomethyl Isoxazole Moiety

The 3-phenyl-5-aminomethyl isoxazole scaffold has been incorporated into a variety of compounds exhibiting a wide range of biological activities. The presence of the phenyl group at the 3-position and the aminomethyl group at the 5-position allows for diverse interactions with biological targets, leading to potent pharmacological effects.

Anticancer Activity

Isoxazole derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.[1] The 3-phenyl-5-aminomethyl isoxazole moiety has been a key component in the design of novel cytotoxic agents.

For instance, a series of novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against human liver and breast cancer cell lines.[9] Compounds containing the 5-phenyl-3-((4-(substituted-benzyl)piperazin-1-yl)methyl)isoxazole scaffold demonstrated potent cytotoxicity, with IC50 values in the low micromolar range.[9] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest.[9]

| Compound ID | Cancer Cell Line | IC50 (µM)[9] |

| 5l | Huh7 (Liver) | 1.2 |

| Mahlavu (Liver) | 0.3 | |

| MCF-7 (Breast) | 1.5 | |

| 5m | Huh7 (Liver) | 2.1 |

| Mahlavu (Liver) | 0.8 | |

| MCF-7 (Breast) | 3.7 | |

| 5o | Huh7 (Liver) | 1.8 |

| Mahlavu (Liver) | 0.6 | |

| MCF-7 (Breast) | 2.9 |

Antimicrobial Activity

The isoxazole nucleus is a component of several clinically used antibiotics, such as cloxacillin and sulfamethoxazole.[5] The 3-phenyl-5-aminomethyl isoxazole scaffold can be modified to generate potent antibacterial and antifungal agents. The antibacterial activity of isoxazole derivatives is often enhanced by the presence of specific substituents on the phenyl rings. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to increase antibacterial efficacy.[3][10]

Anti-inflammatory Activity

Isoxazole derivatives have shown significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[5] The well-known COX-2 inhibitor, valdecoxib, features an isoxazole core. The 3-phenyl-5-aminomethyl isoxazole moiety can serve as a template for designing novel anti-inflammatory drugs with improved potency and selectivity.

Anticonvulsant Activity

The isoxazole scaffold is also being explored for the development of anticonvulsant medications.[11] By designing molecules that can interact with voltage-gated sodium channels, which are crucial for neuronal signaling, researchers are developing new treatments for epilepsy and other neurological disorders.[11]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the 3-phenyl-5-aminomethyl isoxazole scaffold. The nature and position of substituents on both the phenyl ring and the aminomethyl group can significantly influence the biological activity.

For example, in a study of 3-phenyl-isoxazol-5-ol analogs as chitin synthesis inhibitors, it was found that small halogen atoms (fluorine and chlorine) at the para-position of the phenyl ring resulted in the most potent activity.[12] Small, linear alkyl groups were also well-tolerated and maintained high potency.[12] This highlights the importance of systematic structural modifications to identify the key pharmacophoric features required for a desired biological effect.

Logical Relationship of SAR

Caption: The relationship between the core scaffold, substituents, and biological activity.

Conclusion and Future Perspectives

The 3-phenyl-5-aminomethyl isoxazole moiety represents a versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives make it a highly attractive starting point for the design of novel therapeutic agents. Future research in this area will likely focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action. The continued exploration of the chemical space around this isoxazole core holds great promise for the discovery of new drugs to address unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders.

References

-

ResearchGate. (n.d.). Isoxazole–Containing drugs with various pharmacological activities. Retrieved from [Link]

- Kumar, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.

-

National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Retrieved from [Link]

-

IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

-

RSC Publishing. (n.d.). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Retrieved from [Link]

-

Thieme. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 28(15), 5786. Retrieved from [Link]

-

Kumar, M., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Retrieved from [Link]

-

Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central. Retrieved from [Link]

-

PubMed. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie, 54(4), 251-254. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]

-

PubMed. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(4), 1209-1213. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

(3-Phenyl-5-isoxazolyl)methanamine: A Technical Guide to Unveiling its Pharmacological Potential in Central Nervous System Disorders

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide presents a comprehensive exploration of the potential pharmacological profile of (3-Phenyl-5-isoxazolyl)methanamine, a molecule of significant interest due to its structural amalgamation of a privileged heterocyclic system with a phenethylamine backbone. Although direct pharmacological data for this specific molecule is sparse, its chemical architecture strongly suggests a propensity for activity within the Central Nervous System (CNS). This document outlines a hypothesized pharmacological profile, centered on the modulation of monoaminergic systems, and provides a detailed, multi-tiered experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Scientific Rationale

The pursuit of novel chemical entities with therapeutic potential in CNS disorders is a paramount challenge in modern pharmacology. The isoxazole ring, a five-membered heterocycle, is a "privileged scaffold" due to its presence in numerous biologically active compounds and its favorable physicochemical properties that often translate to improved pharmacokinetic profiles.[1][2] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3]

This compound (CAS 54408-35-4) is a particularly compelling molecule for investigation. Its structure features a phenyl group at the 3-position of the isoxazole ring and a methanamine group at the 5-position. This arrangement creates a phenethylamine substructure, a well-established pharmacophore responsible for the CNS activity of a vast array of compounds, including stimulants, hallucinogens, and antidepressants.[1] The behavioral effects of phenethylamine analogs are often mediated by catecholaminergic mechanisms.[4] This structural analogy provides a strong rationale for hypothesizing that this compound may exhibit significant psychoactive properties.

This guide will therefore focus on a logical, data-driven approach to systematically characterize the potential pharmacological profile of this compound, with an emphasis on its potential as a modulator of monoaminergic neurotransmission and its consequent therapeutic implications in disorders such as depression and anxiety.

Hypothesized Pharmacological Profile

Based on its structural features, we propose the following potential pharmacological profile for this compound:

-

Primary Mechanism of Action: Modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The phenethylamine backbone suggests a potential for substrate-like activity, leading to neurotransmitter release, or inhibitory activity, leading to reuptake blockade.

-

Potential Therapeutic Indications: Given the role of monoamines in mood regulation, the compound could possess antidepressant and/or anxiolytic properties.

-

Potential Side Effects: Due to its similarity to other phenethylamines, potential side effects could include stimulant-like effects, cardiovascular stimulation, and a potential for abuse.[5][6]

The following sections will detail a comprehensive experimental plan to investigate and validate this hypothesized profile.

Tier 1: In Vitro Characterization

The initial phase of investigation focuses on determining the molecular targets and cellular effects of this compound using a battery of in vitro assays.

Primary Target Engagement: Receptor and Transporter Binding Assays

The first step is to assess the binding affinity of the compound to a panel of CNS-relevant receptors and transporters. This provides a broad overview of its potential molecular interactions.

Experimental Protocol: Radioligand Binding Assays

-

Preparation of Membranes: Prepare cell membrane fractions from recombinant cell lines overexpressing the target human receptors and transporters (e.g., DAT, NET, SERT, 5-HT receptors, dopamine receptors, adrenergic receptors).

-

Assay Conditions: Incubate the membrane preparations with a specific radioligand for the target of interest and varying concentrations of this compound.

-

Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Convert IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Profile of this compound

| Target | Radioligand | Ki (nM) - Hypothetical Data |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 350 |

| 5-HT2A Receptor | [³H]Ketanserin | >1000 |

| D2 Receptor | [³H]Spiperone | >1000 |

Functional Activity at Primary Targets

Following the identification of binding targets, it is crucial to determine whether the compound acts as an agonist, antagonist, or modulator of these targets.

Experimental Protocol: Neurotransmitter Uptake/Release Assays

-

Cell Culture: Use cell lines stably expressing the human monoamine transporters (DAT, NET, SERT).

-

Uptake Assay: Pre-incubate the cells with varying concentrations of this compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine). Measure the amount of radioactivity taken up by the cells. A decrease in uptake indicates inhibitory activity.

-

Release Assay: Pre-load the cells with a radiolabeled neurotransmitter. Wash the cells and then incubate with varying concentrations of this compound. Measure the amount of radioactivity released into the supernatant. An increase in release suggests substrate-like activity.

-

Data Analysis: Calculate EC50 or IC50 values to quantify the potency of the compound in modulating transporter function.

dot

Caption: Workflow for Tier 1 in vitro characterization.

Off-Target Profiling

To assess the selectivity of the compound, it should be screened against a panel of G-protein coupled receptors (GPCRs) and ion channels.

Experimental Protocol: GPCR Functional Assays

-

Assay Platforms: Utilize cell-based functional assays that measure second messenger signaling, such as cyclic AMP (cAMP) accumulation for Gs and Gi-coupled receptors, or intracellular calcium flux for Gq-coupled receptors.[2][3][7][8][9]

-

Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of GPCRs.

-

Follow-up: For any identified "hits," perform concentration-response curves to determine potency (EC50 or IC50).

Tier 2: In Vivo Pharmacological Evaluation

Compounds demonstrating promising in vitro activity and selectivity will advance to in vivo studies to assess their behavioral effects and pharmacokinetic properties.

Assessment of Antidepressant-like and Anxiolytic-like Activity

A series of well-validated behavioral models in rodents will be used to investigate the potential therapeutic effects of the compound.[5][6]

Experimental Protocol: Forced Swim Test (FST) - Antidepressant Model

-

Animals: Use male C57BL/6 mice.

-

Procedure: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test. Place each mouse in a cylinder of water for a 6-minute session.

-

Measurement: Record the duration of immobility during the last 4 minutes of the test.

-

Expected Outcome: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Experimental Protocol: Elevated Plus Maze (EPM) - Anxiolytic Model

-

Animals: Use male Sprague-Dawley rats.

-

Procedure: Administer the compound or vehicle i.p. 30 minutes prior to the test. Place the rat in the center of an elevated plus-shaped maze with two open and two closed arms.

-

Measurement: Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

-

Expected Outcome: A significant increase in the time spent and entries into the open arms indicates an anxiolytic-like effect.

dot

Caption: Hypothesized signaling pathway leading to behavioral effects.

Pharmacokinetic and ADME-Tox Profiling

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound is critical for its development as a potential therapeutic.[4][10][11][12]

Table 2: Key In Vitro ADME-Tox Assays

| Assay | Purpose |

| Caco-2 Permeability | Predicts oral absorption.[4] |

| Plasma Protein Binding | Determines the extent of drug binding to plasma proteins. |

| Metabolic Stability (Liver Microsomes) | Assesses the rate of metabolism.[4] |

| CYP450 Inhibition | Identifies potential for drug-drug interactions.[4] |

| hERG Channel Assay | Screens for potential cardiotoxicity. |

| Ames Test | Evaluates mutagenic potential. |

Experimental Protocol: In Vivo Pharmacokinetics in Rodents

-

Dosing: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to separate groups of rats.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

-

Parameter Calculation: Determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Tier 3: Advanced Characterization and Safety Assessment

For compounds that exhibit a promising profile in Tier 1 and 2 studies, further investigation into their mechanism of action and potential for adverse effects is warranted.

Assessment of Abuse Potential

Given the structural similarity to phenethylamines, a preliminary assessment of abuse liability is essential.[13]

Experimental Protocol: Conditioned Place Preference (CPP)

-

Apparatus: Use a two-chamber apparatus with distinct visual and tactile cues.

-

Conditioning: On conditioning days, confine the animal to one chamber after administration of the compound and to the other chamber after vehicle administration.

-

Test Day: On the test day, allow the animal to freely explore both chambers in a drug-free state.

-

Measurement: Record the time spent in the drug-paired chamber.

-

Interpretation: A significant increase in time spent in the drug-paired chamber suggests rewarding properties and a potential for abuse.

Predictive Toxicology

In silico models can be employed to predict potential toxicities and guide further safety assessments.[1]

Table 3: In Silico Predictive Toxicology Models

| Model Type | Predicted Endpoint |

| QSAR Models | Carcinogenicity, Mutagenicity, Skin Sensitization |

| pkCSM | A web server for predicting ADMET properties.[14] |

| DILI (Drug-Induced Liver Injury) Prediction | Assesses potential for hepatotoxicity. |

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, chemical entity with a strong structural rationale for CNS activity. The multi-tiered experimental plan outlined in this guide provides a systematic and comprehensive approach to elucidate its pharmacological profile. The initial focus on monoamine transporter interactions, followed by in vivo behavioral and pharmacokinetic studies, will provide a robust dataset to evaluate its therapeutic potential for disorders such as depression and anxiety.

Should the compound demonstrate a favorable efficacy and safety profile, future research could focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, more advanced in vivo models and neurochemical techniques, such as in vivo microdialysis, could be employed to further delineate its mechanism of action. The successful characterization of this compound could lead to the development of a novel class of therapeutics for CNS disorders, addressing a significant unmet medical need.

References

-

AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (n.d.). MDPI. Retrieved from [Link]

-

Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. (2021, December 8). Frontiers. Retrieved from [Link]

-

Encore: Behavioural animal models of stress, depression and mood disorders. (n.d.). Frontiers. Retrieved from [Link]

-

Principles of laboratory assessment of drug abuse liability and implications for clinical development. (n.d.). PubMed Central. Retrieved from [Link]

-

High Throughput Assay for CNS Drug Binding in Brain Tissue. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025, July 24). Marin Biologic Laboratories. Retrieved from [Link]

-

AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION. (n.d.). PubMed Central. Retrieved from [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). European Pharmaceutical Review. Retrieved from [Link]

-

Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). PubMed. Retrieved from [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved from [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (n.d.). ACS Publications. Retrieved from [Link]

-

Receptor Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Understanding the Clinical Assessment of Abuse Potential during CNS Drug Development. (n.d.). Cambridge Cognition. Retrieved from [Link]

-

Receptor Binding Assays and Drug Discovery. (2017, October 15). PubMed. Retrieved from [Link]

-

In Vivo Exposure Therapy. (n.d.). The Center for Treatment of Anxiety and Mood Disorders. Retrieved from [Link]

-

In vitro and in vivo techniques in CNS drug discovery. (2006, February 2). European Pharmaceutical Review. Retrieved from [Link]

-

Cognitive-Behavioral Treatments for Anxiety and Stress-Related Disorders. (2021, June 17). PubMed Central. Retrieved from [Link]

-

Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab. Retrieved from [Link]

-

Assessment of Abuse Potential of Drugs | Guidance for Industry | FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Brain Tissue Binding Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 3. marinbio.com [marinbio.com]

- 4. cellgs.com [cellgs.com]

- 5. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]

- 6. Frontiers | Encore: Behavioural animal models of stress, depression and mood disorders [frontiersin.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Review of isoxazole derivatives in drug discovery

An In-Depth Technical Guide to Isoxazole Derivatives in Drug Discovery

Authored by a Senior Application Scientist

Preamble: The Enduring Relevance of the Isoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable capacity to bind to a wide array of biological targets, leading to diverse pharmacological activities. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its prevalence in FDA-approved therapeutics and numerous clinical candidates is a testament to its versatility.[3]

This guide moves beyond a simple catalog of activities. It is designed for the practicing researcher, offering a deeper understanding of the causality behind the isoxazole ring's utility. We will explore its fundamental physicochemical properties, dissect the key synthetic strategies that enable its chemical diversity, and examine its mechanisms of action across major therapeutic areas. By integrating detailed experimental protocols and structure-activity relationship (SAR) insights, this document serves as a practical and authoritative resource for professionals engaged in drug discovery and development.

The Isoxazole Core: Physicochemical Properties and Bioisosteric Logic

The utility of the isoxazole ring is not accidental; it stems from a unique combination of electronic and steric properties that influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] The arrangement of the nitrogen and oxygen atoms creates a distinct dipole moment and hydrogen bonding capability, making the nitrogen atom a primary hydrogen bond acceptor.[1]

One of the most powerful applications of the isoxazole scaffold is its role as a bioisostere , a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, while potentially improving its metabolic stability or potency. The isoxazole ring is frequently employed as a bioisosteric replacement for amide and ester groups.[5][6] This strategy is often successful because the isoxazole can mimic the steric profile and hydrogen bonding pattern of the original group, while introducing a rigid, aromatic character that can enhance target binding and resist metabolic degradation.

Data Presentation: Comparative Physicochemical Properties

The subtle difference in heteroatom position between isoxazole (1,2-oxazole) and its isomer oxazole (1,3-oxazole) leads to significant differences in their properties, a critical consideration in scaffold selection.

| Property | Isoxazole | Oxazole | Reference(s) |

| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | [1] |

| pKa of conjugate acid | -3.0 | 0.8 | [1] |

| Dipole Moment | ~3.0 D | ~1.7 D | [1] |

| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [1] |

This comparison highlights that isoxazole is a significantly weaker base than oxazole, which can be advantageous for avoiding off-target interactions with physiological amines and improving cell permeability.

Synthetic Strategies: Building the Isoxazole Core

The ability to efficiently synthesize a diverse library of derivatives is fundamental to any drug discovery program. Fortunately, the isoxazole ring can be constructed through several robust and versatile chemical reactions.

The Cornerstone: 1,3-Dipolar Cycloaddition

The most prominent and powerful method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[7][8][9] This reaction is highly efficient and allows for the regioselective formation of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, depending on the starting materials.[8][10]

The nitrile oxide dipole is typically generated in situ from an aldoxime precursor using a mild oxidant (like N-chlorosuccinimide or bleach) or from a hydroximoyl chloride with a base.[9][10]

Diagram: General Workflow for Isoxazole-Based Drug Discovery

The journey from concept to candidate for an isoxazole derivative follows a well-defined, iterative path.

Caption: Iterative workflow for the discovery and optimization of isoxazole drug candidates.

Other Synthetic Routes

While cycloaddition is dominant, other methods are also valuable. For instance, many isoxazole derivatives are synthesized starting from chalcones (α,β-unsaturated ketones).[11][12][13] These chalcones are reacted with hydroxylamine hydrochloride, often in the presence of a base, to cyclize into the corresponding isoxazole or isoxazoline ring.[12][14]

Pharmacological Activities & Core Mechanisms of Action

Isoxazole derivatives exhibit a vast spectrum of biological activities, a direct result of the scaffold's ability to be tailored for specific targets.[7][15][16]

Anti-Inflammatory Activity: COX-2 Inhibition